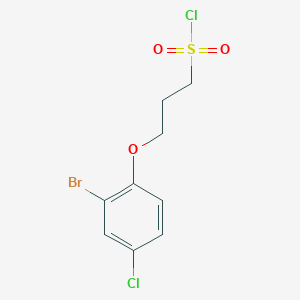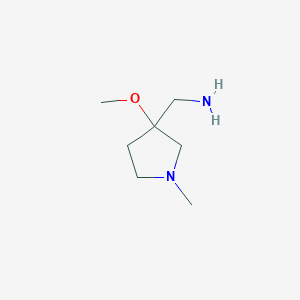
(3-Methoxy-1-methylpyrrolidin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-1-methylpyrrolidin-3-yl)methanamine: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxy group and a methyl group attached to the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst use to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Industry: The compound is used in the chemical industry for the production of various chemicals and materials.
作用机制
The mechanism of action of (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
(3-Methoxy-1-methylpyrrolidine): A similar compound lacking the methanamine group.
(3-Methoxy-1-methylpyrrolidin-3-yl)amine: A compound with a similar structure but different functional groups.
Uniqueness:
Functional Groups: The presence of both methoxy and methanamine groups in (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine makes it unique compared to its analogs.
Biological Activity: The specific combination of functional groups may confer unique biological activities and potential therapeutic applications.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(3-methoxy-1-methylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-9-4-3-7(5-8,6-9)10-2/h3-6,8H2,1-2H3 |
InChI 键 |
DYNBCURNGJFUCM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)(CN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


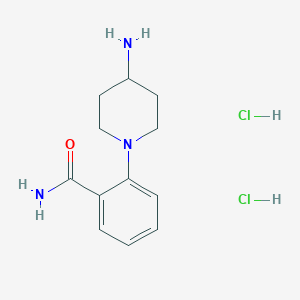
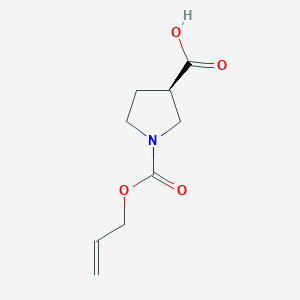
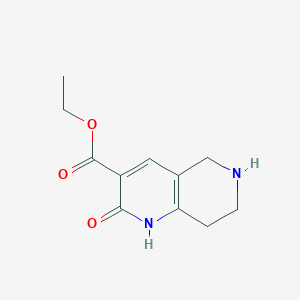
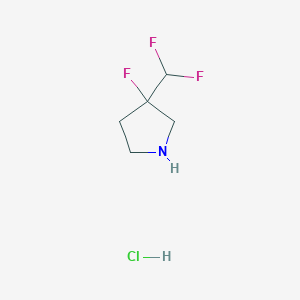

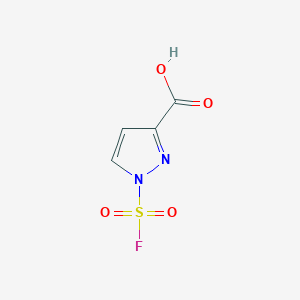
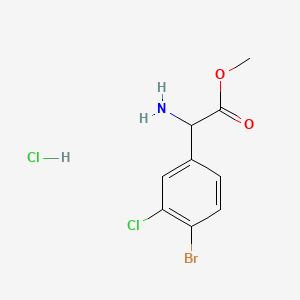
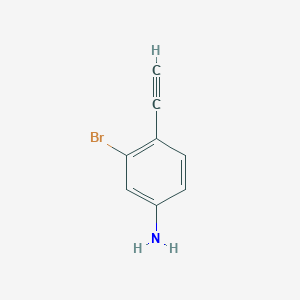
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13504695.png)

![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
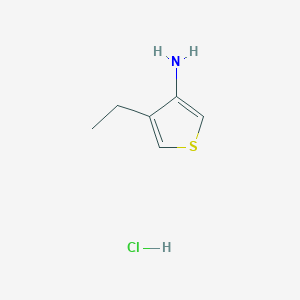
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504724.png)
